molecular formula C18H23BrN2O3 B4066538 1-(4-bromobenzoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide

1-(4-bromobenzoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide

Cat. No. B4066538
M. Wt: 395.3 g/mol
InChI Key: ODBKANJFTRQVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromobenzoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide is a synthetic compound that has been extensively researched for its potential applications in various scientific fields. This compound is also known as Boc-4-piperidone, and it has been the subject of numerous studies due to its unique chemical properties. In

Scientific Research Applications

Synthesis and Central Nervous System Agents

  • Research has delved into the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. This work highlights the importance of the aminoalkyl(aryl)isobenzofuran moiety in antidepressants, showcasing the synthesis process and the exploration of analogues for enhanced antitetrabenazine activity (Bauer et al., 1976).

Hydrogen Bonding in Proton-Transfer Compounds

  • The structures of anhydrous 1:1 proton-transfer compounds of isonipecotamide with various nitro-substituted benzoic acids have been determined, showcasing the formation of hydrogen-bonded structures. This study contributes to understanding molecular assembly and the efficacy of specific hydrogen-bonding motifs (Smith & Wermuth, 2010).

Antimicrobial Agents

  • Novel compounds derived from visnagenone and khellinone as anti-inflammatory and analgesic agents have been synthesized, highlighting their COX-1/COX-2 inhibitory activities, analgesic, and anti-inflammatory activities. This research outlines the process of creating these compounds and their potential biological applications (Abu‐Hashem et al., 2020).

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide

  • The preparation and characterization of this compound have been studied, providing insights into its synthesis and potential as a CCR5 antagonist. This research contributes to the development of novel non-peptide CCR5 antagonists with potential applications in treating various conditions (Bi, 2014).

properties

IUPAC Name

1-(4-bromobenzoyl)-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN2O3/c19-15-5-3-14(4-6-15)18(23)21-9-7-13(8-10-21)17(22)20-12-16-2-1-11-24-16/h3-6,13,16H,1-2,7-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBKANJFTRQVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromobenzoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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